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molecular formula C8H10O2 B1214896 Formaldehyde cresol CAS No. 25053-96-7

Formaldehyde cresol

Cat. No. B1214896
M. Wt: 138.16 g/mol
InChI Key: VOOLKNUJNPZAHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04032511

Procedure details

The cresol silicoformate produced in Example XV is added to 60 parts by weight of an aqueous solution containing about 37% formaldehyde, then dilute sulfuric acid is added until the pH is 5 to 6. The mixture is heated to 60° to 90° C. for about 20 to 50 minutes while agitating at ambient pressure, thereby producing light brown poly(formaldehyde cresol silicoformate) resin.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:8])[C:6]([OH:7])=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:9]=[O:10].S(=O)(=O)(O)O>>[C:1]1([CH3:8])[C:6]([OH:7])=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:9]=[O:10] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
while agitating at ambient pressure
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated to 60° to 90° C. for about 20 to 50 minutes
Duration
35 (± 15) min

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1O)C.C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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